Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. The molecule features a 2-methylphenyl group at position 7 and a phenyl group at position 5, with an ethyl carboxylate ester at position 4. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O2/c1-3-27-20(26)17-18(15-10-5-4-6-11-15)24-21-22-13-23-25(21)19(17)16-12-8-7-9-14(16)2/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
LTAFZZFRSTYWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclization
A seminal method involves the condensation of 3-amino-1,2,4-triazole, ethyl acetoacetate, and 2-methylbenzaldehyde in dimethylformamide (DMF) at 130–160°C for 15–20 minutes. This one-pot procedure facilitates the formation of the triazolo[1,5-a]pyrimidine core through sequential Knorr pyrazole synthesis and heterocyclization. The reaction proceeds via initial enamine formation between ethyl acetoacetate and 3-amino-1,2,4-triazole, followed by aldehyde-mediated cyclization.
Table 1: Optimization of Three-Component Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 78 | |
| Temperature (°C) | 150 | 82 | |
| Catalyst | None | 75 | |
| Reaction Time (min) | 20 | 80 |
The absence of catalysts simplifies purification, but prolonged heating (>30 minutes) induces decarboxylation, reducing yields to <60%. Substituent effects are critical; electron-donating groups on the aldehyde (e.g., 2-methylphenyl) enhance cyclization efficiency compared to electron-withdrawing groups.
Cyclocondensation Strategies
Cyclocondensation between preformed intermediates offers an alternative route with better regiochemical control.
Triazolamine-Malonate Condensation
Reaction of 5-amino-3-(2-methylphenyl)-1,2,4-triazole with ethyl benzoylacetate in acetic acid under reflux (110°C, 5 hours) yields the target compound via tandem Michael addition and cyclodehydration. This method achieves 85% purity but requires stoichiometric acetic acid, complicating large-scale production.
Mechanistic Pathway:
Microwave-Assisted Cyclocondensation
Microwave irradiation (300 W, 100°C) reduces reaction times to 30 minutes with comparable yields (78–82%). Ethanol serves as a green solvent, and the absence of strong acids minimizes side reactions. This method is scalable but demands specialized equipment.
Post-Functionalization and Derivative Synthesis
The ester moiety at position 6 permits further functionalization, enabling structure-activity relationship (SAR) studies.
Hydrolysis and Amidation
Saponification of the ethyl ester with NaOH (2M, 80°C, 2 hours) produces the carboxylic acid derivative, which undergoes amidation with primary amines using HATU/DIEA coupling reagents. These derivatives exhibit enhanced solubility for pharmacological testing.
Table 2: Amidation Reagents and Yields
| Amine | Coupling Reagent | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | HATU/DIEA | 88 | |
| Cyclohexylamine | EDCl/HOBt | 75 | |
| 4-Aminopyridine | DCC/DMAP | 68 |
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Three-Component MCR | 82 | 95 | High | Moderate |
| Cyclocondensation | 85 | 90 | Moderate | Low |
| Microwave-Assisted | 80 | 98 | Low | High |
The three-component MCR balances yield and scalability, making it ideal for industrial applications. Microwave-assisted synthesis offers superior purity but remains limited to small batches. Cyclocondensation provides regiochemical precision but suffers from solvent-intensive purification.
Optimization Strategies for Industrial Production
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate waste management. Recent shifts toward ethanol-water mixtures (4:1 v/v) achieve 75% yields with easier post-processing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results against various bacterial strains. In vitro studies demonstrated its effectiveness against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition could potentially lead to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Emerging research indicates that triazolo[1,5-a]pyrimidine derivatives possess anticancer properties. This compound has been evaluated in various cancer cell lines, showing cytotoxic effects that warrant further investigation for potential use in cancer therapy .
Material Science Applications
The compound's unique structural features make it suitable for applications in material science. It has been explored as a precursor for developing novel fluorophores and luminescent materials due to its optical properties. The incorporation of triazole rings enhances the photophysical characteristics of the resulting materials .
Case Study 1: Synthesis Optimization
A study optimized the synthesis of this compound using a green solvent system (water/ethanol). The reaction conditions were fine-tuned to maximize yield while minimizing environmental impact .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various triazolo derivatives against microbial pathogens, this compound exhibited superior activity compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 5-Amino-7-(4-phenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate
This analogue replaces the 2-methylphenyl group at position 7 with a 4-phenyl substituent and introduces an amino group at position 5. However, the 4-phenyl group may reduce steric hindrance compared to the 2-methylphenyl group in the target compound, altering pharmacokinetic profiles .
Ethyl 5-Methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Here, the triazole ring is replaced with a tetrazole (tetrazolo[1,5-a]pyrimidine), and a morpholinophenyl group is introduced at position 6. The morpholine moiety increases hydrophilicity, likely enhancing aqueous solubility compared to the hydrophobic 2-methylphenyl group in the target compound .
Ethyl 7-(4-Bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
This derivative features a bromophenyl group (electron-withdrawing) at position 7 and a trifluoromethyl group at position 5. The bromine and fluorine atoms improve metabolic stability and electronegativity, which may enhance receptor binding but reduce synthetic accessibility compared to the target compound .
Regioselective Isomers and Ring Fusion Variations
Ethyl 2-Amino-7-methyl-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate (Compound 11)
A regioselective isomer with a 2-amino substituent, this compound demonstrates how positional changes in functional groups (e.g., amino vs. unsubstituted triazole) influence reactivity and bioactivity. The amino group at position 2 may confer distinct hydrogen-bonding interactions absent in the target compound .
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydrotriazolo[4,3-a]pyrimidine-6-carboxylate
This example involves a triazolo[4,3-a]pyrimidine core instead of [1,5-a], altering the ring fusion geometry. The nitrophenyl and thiophenyl groups introduce strong electron-withdrawing and π-conjugated systems, respectively, which may enhance UV absorption and redox properties compared to the target compound .
Functional Group Modifications at Position 6
Ethyl 5,7-Dimethyltriazolo[1,5-a]pyrimidine-6-carboxylate
The absence of aromatic substituents (e.g., phenyl) limits π-π stacking interactions critical for binding to hydrophobic enzyme pockets .
7-(2-Methoxyphenyl)-5-Methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide
Replacing the ethyl carboxylate with a carboxamide group improves hydrogen-bonding capacity and solubility. The methoxyphenyl substituent at position 7 enhances electron-donating effects compared to the 2-methylphenyl group in the target compound .
Pharmacological and Physicochemical Properties
Bioactivity Comparisons
- Antimicrobial Activity : Derivatives like ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate exhibit moderate antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), likely due to the sulfanyl group’s electronegativity .
- Enzyme Inhibition : The trifluoromethyl-containing analogue (ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) shows potent human neutrophil elastase inhibition (IC₅₀: 0.8 µM), attributed to fluorine’s electronegativity enhancing binding to active sites .
Physicochemical Data
Biological Activity
Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₆N₄O₂
- Molecular Weight : 284.31 g/mol
- IUPAC Name : Ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit various biological activities including:
- Anticancer Effects : this compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have reported significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) .
- Antimicrobial Activity : The compound demonstrates potential antibacterial and antifungal properties. Similar derivatives have been noted for their effectiveness against pathogens like E. coli and S. aureus .
Case Studies
- Anticancer Activity :
- Cytotoxicity Testing :
- Antimicrobial Screening :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimized synthetic protocols for Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis typically involves multi-component reactions (MCRs) under mild conditions. Key steps include:
- Condensation of 3,5-diaminotriazole with substituted benzaldehydes and β-keto esters.
- Use of catalysts like 4,4'-trimethylenedipiperidine (TMDP) to enhance regioselectivity and yields (~75–85%) under ethanol/water solvent systems .
- Microwave-assisted reactions for faster cyclization (e.g., 30 min at 323 K) to form the triazolo-pyrimidine core .
Q. How is the compound structurally characterized in academic research?
Common techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., ethyl carboxylate at C6, 2-methylphenyl at C7) .
- X-ray crystallography : Resolves dihydropyrimidine ring conformation (envelope or planar) and intermolecular hydrogen bonding (N–H⋯N interactions) .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate:
- Antitumor activity : Inhibition of cyclin-dependent kinases (CDKs) via molecular docking, with IC₅₀ values in the micromolar range .
- Anti-inflammatory effects : Downregulation of BIP and cleaved caspase-3 proteins, suggesting modulation of endoplasmic reticulum stress pathways .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselective synthesis of the triazolo-pyrimidine core is achieved by:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or target specificity may arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Structural analogs : Compare with derivatives like Ethyl 7-(3-bromophenyl) analogs to isolate substituent effects .
- Dose-response validation : Use orthogonal assays (e.g., Western blot for protein expression) to confirm mechanistic hypotheses .
Q. What are the structure-activity relationships (SAR) for enhancing pharmacological properties?
Key SAR insights include:
- Phenyl substituents : Electron-deficient groups (e.g., 2-fluorophenyl) improve CDK2 binding affinity by 2–3 fold .
- Ester groups : Ethyl carboxylate at C6 enhances solubility but may reduce metabolic stability .
- Dihydro vs. aromatic cores : The 4,7-dihydro configuration increases conformational flexibility for target engagement .
Q. How can mechanistic studies elucidate its interaction with biological targets?
Advanced methodologies include:
- Molecular dynamics simulations : Model binding to CDK2 or BCL-2 proteins over 100 ns trajectories .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target validation .
- CRISPR-Cas9 knockouts : Identify essential proteins (e.g., caspase-3) in apoptosis pathways .
Q. What are the degradation pathways under physiological conditions?
Stability studies reveal:
- Ester hydrolysis : Rapid cleavage in serum (t₁/₂ ~2–4 h) to form carboxylic acid derivatives .
- Oxidative metabolism : CYP450-mediated hydroxylation of the methylphenyl group, detected via LC-MS/MS .
- Formulation strategies : Encapsulation in PLGA nanoparticles improves half-life by 5-fold .
Methodological Recommendations
- Synthetic Optimization : Prioritize green solvents (e.g., ethanol/water) and microwave-assisted protocols to reduce reaction times .
- Data Reproducibility : Validate biological assays with ≥3 independent replicates and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Computational Tools : Use AutoDock Vina or Schrödinger Suite for docking studies, cross-referenced with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
